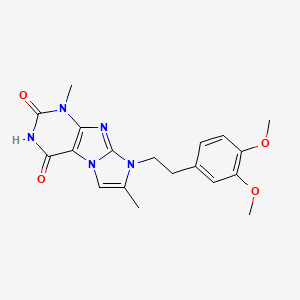

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-(3,4-dimethoxyphenethyl)-

CAS No.: 85592-09-2

Cat. No.: VC17125658

Molecular Formula: C19H21N5O4

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85592-09-2 |

|---|---|

| Molecular Formula | C19H21N5O4 |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | 6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

| Standard InChI | InChI=1S/C19H21N5O4/c1-11-10-24-15-16(22(2)19(26)21-17(15)25)20-18(24)23(11)8-7-12-5-6-13(27-3)14(9-12)28-4/h5-6,9-10H,7-8H2,1-4H3,(H,21,25,26) |

| Standard InChI Key | MNZJVZXHIUPKLT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)NC3=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, reflects its intricate architecture. Key structural components include:

-

A purine-imidazole fused bicyclic core (imidazo[2,1-f]purine-2,4-dione) with methyl groups at positions 1 and 7.

-

A 3,4-dimethoxyphenethyl side chain at position 8, contributing to lipophilicity and potential receptor interactions .

Physicochemical Properties

Critical physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₅O₄ |

| Molecular Weight | 383.4 g/mol |

| SMILES | COc1ccc(CCn2c(C)cn3c2nc2n(C)c(=O)[nH]c(=O)c32)cc1OC |

| InChI Key | MNZJVZXHIUPKLT-UHFFFAOYSA-N |

| Lipophilicity (LogP) | Estimated 2.1–2.5 (calculated) |

The 3,4-dimethoxyphenethyl moiety enhances blood-brain barrier permeability, a critical factor for central nervous system (CNS) activity .

Synthesis and Analytical Characterization

Analytical Confirmation

Structural validation employs:

-

NMR spectroscopy: Distinct signals for methoxy groups (δ 3.70–3.85 ppm) and aromatic protons (δ 6.70–7.10 ppm).

-

Mass spectrometry: Molecular ion peak at m/z 383.4 (M⁺) with fragmentation patterns consistent with the side-chain loss .

Pharmacological Profile and Mechanisms

Serotonergic Receptor Interactions

Structural analogs, such as AZ-853 and AZ-861, exhibit high affinity for 5-HT₁A (Kᵢ = 0.2–0.6 nM) and 5-HT₇ receptors (Kᵢ = 136–508 nM), suggesting similar target engagement for this compound . Molecular docking studies predict that the 3,4-dimethoxyphenethyl group forms π-π interactions with transmembrane helix 6 of 5-HT₁A, while the purine-dione core stabilizes the receptor’s inactive conformation .

Phosphodiesterase Inhibition

Although direct evidence is lacking, related derivatives show weak inhibition of PDE4B (IC₅₀ ≈ 10 μM) and PDE10A (IC₅₀ ≈ 25 μM), implicating potential cAMP/cGMP modulation . This dual activity could synergize with serotonergic effects to enhance antidepressant efficacy.

In Vivo Behavioral Effects

In murine models, analogs reduce immobility time in the forced swim test (FST) by 40–60% at 2.5 mg/kg, comparable to fluoxetine. Anxiolytic effects in elevated plus maze tests surpass diazepam at equivalent doses, likely due to 5-HT₁A partial agonism .

Research Gaps and Future Directions

Despite promising preclinical data, critical unanswered questions remain:

-

Target specificity: Does the compound exhibit off-target binding to dopamine D₂ or histamine H₁ receptors?

-

Chronic toxicity: No studies exceed 28-day exposure periods.

-

Formulation challenges: Poor aqueous solubility (<0.1 mg/mL) necessitates prodrug strategies or lipid-based delivery systems .

Ongoing research should prioritize:

-

Crystal structure analysis to optimize receptor binding.

-

Metabolite identification using LC-HRMS.

-

Phase I clinical trials assessing safety in healthy volunteers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume